C-Reactive Protein (CRP) (174-185)

Description

Properties

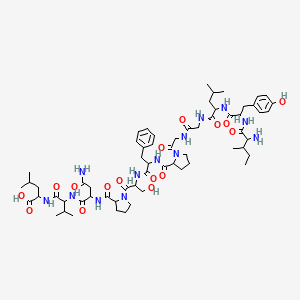

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)/t36-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODGVWMUDZVVII-FVTMRLMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H93N13O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745603 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160369-86-8 | |

| Record name | L-Isoleucyl-L-tyrosyl-L-leucylglycylglycyl-L-prolyl-L-phenylalanyl-L-seryl-L-prolyl-L-asparaginyl-L-valyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Functions of C-Reactive Protein (174-185) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-Reactive Protein (CRP) peptide fragment 174-185 (sequence: H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH) is a dodecapeptide derived from the C-terminal region of the human acute-phase protein, CRP. Emerging research has highlighted this peptide as a significant modulator of the innate immune response, exhibiting a range of biological activities that are distinct from and, in some cases, opposing to the functions of its parent protein. This technical guide provides a comprehensive overview of the known biological functions of CRP(174-185), with a focus on its interactions with key immune cells, its role in inflammatory processes, and its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

C-Reactive Protein (CRP) is a well-established biomarker of inflammation, synthesized predominantly by the liver in response to pro-inflammatory cytokines such as Interleukin-6 (IL-6). While the pentameric form of CRP (pCRP) is the circulating isoform, it can be dissociated into a monomeric form (mCRP) at sites of inflammation. Further enzymatic cleavage of CRP can generate bioactive peptides, among which the 174-185 fragment has garnered significant attention. This peptide has been shown to modulate a variety of cellular functions, particularly those of phagocytic cells like neutrophils and macrophages, suggesting its potential as a therapeutic agent in inflammatory and infectious diseases, as well as in oncology.

Biological Functions of CRP(174-185)

The biological activities of CRP(174-185) are primarily centered on the modulation of innate immune cell functions. These activities include the regulation of neutrophil adhesion and activation, enhancement of macrophage phagocytic and tumoricidal capabilities, and modulation of cytokine release.

Modulation of Neutrophil Function

CRP(174-185) plays a crucial role in regulating neutrophil adhesion to the endothelium, a critical step in the inflammatory cascade. The peptide has been shown to attenuate neutrophil attachment to activated endothelial cells by inducing the shedding of L-selectin (CD62L) from the neutrophil surface.[1][2] This action is activation-independent and contributes to limiting the inflammatory response by reducing neutrophil trafficking into tissues.[1][2]

Activation of Macrophages and Monocytes

CRP(174-185) is a potent activator of macrophages and monocytes, enhancing their phagocytic and cytotoxic functions.[3][4][5] Studies have demonstrated that this peptide can boost the tumoricidal activity of human monocytes and alveolar macrophages in vitro.[5][6] Furthermore, it augments the production of reactive oxygen species (ROS) in kidney macrophages, a key mechanism for bacterial clearance.[3][7] In a murine model of septic acute kidney injury, early treatment with CRP(174-185) improved outcomes by promoting bacterial clearance and skewing macrophages towards an anti-inflammatory M2 phenotype.[3][7]

Modulation of Cytokine Production

The immunomodulatory effects of CRP(174-185) extend to the regulation of cytokine production by monocytes and macrophages. While specific quantitative data for the peptide is emerging, studies on the parent CRP protein indicate a complex, dose-dependent influence on the secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] For instance, CRP has been shown to increase the secretion of IL-1β and IL-6, while the effect on TNF-α can vary with concentration.[4] CRP(174-185) has been specifically implicated in influencing TNF-α and IL-1β secretion from normal human monocytes.[4]

Anti-Tumor Effects

When administered in combination with liposomes, the CRP(174-185) peptide has demonstrated significant anti-tumor effects in murine models of metastatic and primary tumors.[4] The peptide itself is not effective alone, but in a liposomal formulation, it enhances the tumoricidal activity of monocytes and macrophages.[4][5] This suggests a role for CRP(174-185) as a biological response modifier in cancer therapy.[5][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the biological effects of CRP and its 174-185 peptide fragment.

| Parameter | Cell Type | Treatment | Effect | IC50 / Concentration | Reference |

| Neutrophil Adhesion | Human Neutrophils | CRP | Attenuation of adhesion to LPS-activated HCAEC | ~20 µg/ml | [1] |

| Neutrophil Adhesion | Human Neutrophils | CRP | Attenuation of adhesion to LPS-activated HPMVEC | ~22 µg/ml | [1] |

| L-selectin Expression | Human Neutrophils | CRP(174-185) | Diminished expression | Weaker inhibitory effect than parent protein | [1] |

Table 1: Effects of CRP and CRP(174-185) on Neutrophil Adhesion and L-selectin Expression

| Parameter | Cell Type | Treatment | Effect | Concentration | Reference |

| TNF-α Secretion | Normal Human Monocytes | CRP | Peak secretion | 50 µg/ml | [4] |

| IL-1β Secretion | Normal Human Monocytes | CRP | Increased secretion | Dose-dependent increase | [4] |

| IL-6 Secretion | Normal Human Monocytes | CRP | Increased secretion | Dose-dependent increase | [4] |

| sIL-6R Production | Human Neutrophils | CRP(174-185) | Stimulation | Dose-dependent | [5] |

Table 2: Effects of CRP and CRP(174-185) on Cytokine and Soluble Receptor Production

Signaling Pathways

The biological effects of CRP(174-185) on phagocytic cells are primarily mediated through its interaction with Fc gamma receptors (FcγR), specifically FcγRI (CD64) and FcγRIIa (CD32).[8] Binding of the peptide to these receptors initiates a downstream signaling cascade that leads to cellular activation.

Caption: Signaling pathway of CRP(174-185) in phagocytes.

Experimental Protocols

Neutrophil Adhesion Assay

This protocol describes a method to quantify the adhesion of human neutrophils to activated endothelial cells under static conditions, as influenced by CRP(174-185).

Caption: Experimental workflow for neutrophil adhesion assay.

L-selectin Shedding Assay

This protocol outlines the measurement of L-selectin shedding from the surface of neutrophils upon stimulation with CRP(174-185) using flow cytometry.

Materials:

-

Isolated human neutrophils

-

CRP(174-185) peptide

-

FITC-conjugated anti-human CD62L (L-selectin) antibody

-

Isotype control antibody

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Resuspend isolated neutrophils in appropriate buffer at a concentration of 1 x 10^6 cells/ml.

-

Add varying concentrations of CRP(174-185) to the neutrophil suspension and incubate for 30 minutes at 37°C.

-

Wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer and add the FITC-conjugated anti-human CD62L antibody or an isotype control.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of CD62L expression. A decrease in MFI indicates L-selectin shedding.

Macrophage Phagocytosis and ROS Production Assay

This protocol describes a method to assess the effect of CRP(174-185) on the phagocytic activity and respiratory burst of macrophages.

Caption: Workflow for macrophage phagocytosis and ROS assay.

In Vivo Murine Model of Septic Acute Kidney Injury

This protocol provides a general workflow for inducing septic acute kidney injury in mice using the cecal ligation and puncture (CLP) model and for testing the therapeutic efficacy of CRP(174-185).

Procedure:

-

Anesthetize mice according to approved institutional protocols.

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.

-

Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures also influences severity.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal incision.

-

Administer CRP(174-185) (e.g., 20 mg/kg, intraperitoneally) at a specified time point post-CLP (e.g., 1 hour).[3][7]

-

Monitor mice for survival and collect blood and tissue samples at various time points for analysis of kidney function (e.g., serum creatinine), bacterial load, and macrophage phenotype.

Conclusion

The C-Reactive Protein (174-185) peptide is a potent immunomodulatory agent with a distinct biological activity profile. Its ability to attenuate neutrophil adhesion, activate macrophage effector functions, and modulate cytokine responses highlights its potential for therapeutic development in a range of inflammatory, infectious, and neoplastic diseases. The interaction of CRP(174-185) with Fcγ receptors provides a clear mechanistic basis for its cellular effects. Further research is warranted to fully elucidate the downstream signaling pathways and to translate the promising preclinical findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this intriguing peptide.

References

- 1. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]

- 4. Acute phase levels of C-reactive protein enhance IL-1 beta and IL-1ra production by human blood monocytes but inhibit IL-1 beta and IL-1ra production by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pattern Recognition Proteins: First Line of Defense Against Coronaviruses [frontiersin.org]

The Multifaceted Mechanism of Action of C-Reactive Protein Fragment (174-185): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Reactive Protein (CRP) is a well-established biomarker of inflammation, but emerging research has unveiled the diverse biological activities of its constituent peptides. Among these, the dodecapeptide CRP(174-185), with the sequence Isoleucyl-Tyrosyl-Leucyl-Glycyl-Glycyl-Prolyl-Phenylalanyl-Seryl-Prolyl-Asparaginyl-Valyl-Leucine (IYLGGPFSPNVL), has garnered significant attention for its immunomodulatory and therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of CRP(174-185), detailing its effects on various immune cells, the signaling pathways it modulates, and the experimental evidence supporting these findings.

Core Mechanisms of Action

The biological activities of CRP(174-185) are multifaceted, primarily revolving around its ability to modulate the function of key innate immune cells, including macrophages and neutrophils. Its actions range from enhancing anti-tumor immunity to regulating inflammatory responses in sepsis.

Macrophage and Monocyte Activation for Anti-Tumor Activity

A significant body of evidence points to the ability of CRP(174-185) to activate monocytes and macrophages, enhancing their tumoricidal capabilities.[1] When used in combination with liposomes or interleukin-2 (B1167480) (IL-2), CRP(174-185) demonstrates potent anti-tumor and anti-metastatic effects.[2]

The proposed mechanism involves the increased infiltration of MAC 1+ (now known as Complement Receptor 3 or CR3) positive cells into the tumor microenvironment.[2] Furthermore, studies in murine models of bacterial peritonitis have shown that a synthetic CRP peptide, likely encompassing the 174-185 region, activates Kupffer cells, the resident macrophages of the liver, through interaction with Fcγ Receptor I (FcγRI).[3][4] This activation leads to enhanced phagocytosis and bacterial clearance.

Experimental Workflow for Assessing CRP(174-185) Anti-Tumor Activity

Caption: Workflow for evaluating the anti-tumor effects of CRP(174-185).

Modulation of Neutrophil Function

CRP(174-185) exerts a regulatory role on neutrophils, primarily by inhibiting their chemotactic responses and adhesion to the endothelium. This peptide has been shown to inhibit neutrophil chemotaxis induced by potent chemoattractants such as interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP).[5]

A key mechanism underlying this anti-inflammatory effect is the induction of L-selectin (CD62L) shedding from the surface of neutrophils.[6] L-selectin is a crucial adhesion molecule that mediates the initial tethering and rolling of neutrophils on the endothelial surface. By promoting its cleavage and release, CRP(174-185) effectively reduces neutrophil adhesion and subsequent transmigration into inflamed tissues.

Caption: CRP(174-185) triggers the release of soluble IL-6R from neutrophils.

Therapeutic Role in Septic Acute Kidney Injury

Recent studies have highlighted a therapeutic role for CRP(174-185) in a murine model of septic acute kidney injury (AKI). [5][7]Early administration of the peptide was found to improve AKI while still allowing for bacterial clearance.

The mechanism in this context involves the controlled activation of kidney macrophages. CRP(174-185) augments the phagocytic reactive oxygen species (ROS) production in both tissue-resident and monocyte-derived kidney macrophages. [5]Interestingly, it also promotes the polarization of these macrophages towards an M2 phenotype, which is associated with tissue repair and resolution of inflammation. [5]This dual action of enhancing bacterial killing while mitigating excessive inflammation underscores its therapeutic potential in sepsis-induced organ damage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on the mechanism of action of CRP(174-185).

Table 1: Effect of CRP(174-185) on Neutrophil Function

| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |

| L-selectin Expression | Human Neutrophils | CRP(174-185) | 100 µg/mL | 30 min | 33 ± 6.2% reduction | [8] |

| Neutrophil Adhesion to HCAEC | Human Neutrophils | CRP(174-185) | Not specified | Not specified | Diminished attachment | [6] |

| Chemotaxis to IL-8 | Human PMNs | CRP(174-185) | Not specified | Not specified | Inhibition | [5] |

| Chemotaxis to FMLPP | Human PMNs | CRP(174-185) | Not specified | Not specified | Inhibition | [5] |

HCAEC: Human Coronary Artery Endothelial Cells; PMNs: Polymorphonuclear Neutrophils

Table 2: Effect of CRP(174-185) on sIL-6R Release

| Parameter | Cell Type | Treatment | Concentration | Incubation Time | Result | Reference |

| sIL-6R Production | Human Neutrophils | CRP | 50 µg/mL | 30-60 min | ~3-fold increase | [8][9] |

| sIL-6R Production | Human Neutrophils | CRP(174-185) | Mimicked CRP effect | 45 min | Dose-dependent increase | [8] |

| mIL-6R Expression | Human Neutrophils | CRP(174-185) | 100 µg/mL | 30 min | 33 ± 6.2% reduction | [8] |

Table 3: Effect of CRP(174-185) in a Murine Model of Septic AKI

| Parameter | Animal Model | Treatment | Dosage | Time Point | Result | Reference |

| Phagocytic ROS Production | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 3 hours post-CLP | Augmented in kidney macrophages | [5] |

| Macrophage Phenotype | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 24 hours post-CLP | Skewed towards M2 phenotype | [5] |

| Bacterial Propagation | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 24 hours post-CLP | Reduced in the septic kidney | [5] |

| Tissue TNF-α Levels | CLP-induced septic AKI mice | CRP(174-185) | 20 mg/kg | 24 hours post-CLP | Reduced in the septic kidney | [5] |

CLP: Cecal Ligation and Puncture

Detailed Experimental Protocols

Activation of Human Monocytes and Alveolar Macrophages by CRP(174-185) (Adapted from Thomassen et al., 1993)

[1]

-

Cell Isolation:

-

Human peripheral blood monocytes are isolated from healthy donors by Ficoll-Hypaque density gradient centrifugation followed by adherence to plastic.

-

Alveolar macrophages are obtained by bronchoalveolar lavage of healthy, non-smoking volunteers.

-

-

Cell Culture:

-

Adherent monocytes or alveolar macrophages are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

-

Treatment:

-

Synthetic CRP(174-185) is added to the cell cultures at various concentrations (e.g., 1-100 µg/mL).

-

-

Tumoricidal Activity Assay:

-

Tumor target cells (e.g., A549 lung adenocarcinoma) are labeled with a radioactive isotope (e.g., 51Cr).

-

The labeled tumor cells are co-cultured with the CRP(174-185)-treated monocytes or macrophages at different effector-to-target cell ratios.

-

After an incubation period (e.g., 18 hours), the amount of radioactivity released into the supernatant is measured, which is indicative of tumor cell lysis.

-

-

Cytokine Measurement:

-

Supernatants from the treated monocyte/macrophage cultures are collected and assayed for the levels of cytokines such as TNF-α and IL-1β using enzyme-linked immunosorbent assays (ELISAs).

-

Induction of sIL-6R Release from Human Neutrophils by CRP(174-185) (Adapted from Jones et al., 1999)

-

Neutrophil Isolation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

-

Cell Stimulation:

-

Isolated neutrophils (e.g., 2 x 106 cells/mL) are resuspended in culture medium and stimulated with various concentrations of CRP(174-185) or native CRP for different time points (e.g., 0-60 minutes) at 37°C.

-

-

Quantification of sIL-6R:

-

The cell suspensions are centrifuged, and the cell-free supernatants are collected.

-

The concentration of sIL-6R in the supernatants is determined by a specific ELISA.

-

-

Analysis of mIL-6R Expression:

-

The neutrophil pellets are washed and stained with a fluorescently labeled anti-human IL-6R antibody.

-

The surface expression of mIL-6R is analyzed by flow cytometry. A decrease in fluorescence intensity indicates shedding of the receptor.

-

Conclusion and Future Directions

The C-reactive protein fragment (174-185) emerges as a potent immunomodulatory peptide with a complex and context-dependent mechanism of action. Its ability to activate macrophage tumoricidal activity, regulate neutrophil trafficking, and influence cytokine signaling pathways highlights its potential as a therapeutic agent in oncology and inflammatory diseases. The promising results in a preclinical model of septic acute kidney injury further expand its potential clinical applications.

Future research should focus on elucidating the specific receptor(s) for CRP(174-185) on different immune cells and delineating the downstream signaling cascades in greater detail. Further investigation into the structure-activity relationship of this peptide could lead to the development of more potent and specific analogs. As our understanding of the nuanced roles of CRP-derived peptides grows, so too will the opportunities to harness their therapeutic potential for a range of human diseases.

References

- 1. L-selectin shedding is independent of its subsurface structures and topographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. (Open Access) Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages. (2023) | Seigo Ito | 5 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Early treatment with C-reactive protein-derived peptide reduces septic acute kidney injury in mice via controlled activation of kidney macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

The Immunomodulatory Role of C-Reactive Protein Fragment (174-185) in Innate Immunity: A Technical Guide

Abstract: C-Reactive Protein (CRP) is a cardinal acute-phase reactant widely recognized as a biomarker for inflammation. Beyond the intact pentameric protein, specific peptide fragments of CRP have been shown to possess distinct biological activities. This technical whitepaper provides an in-depth examination of the synthetic dodecapeptide CRP (174-185), with the sequence Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu.[1] We explore its significant role in the modulation of the innate immune system, detailing its effects on key immune cells, summarizing quantitative data from pivotal studies, and providing methodologies for relevant experimental protocols. This guide is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapeutics.

Introduction to C-Reactive Protein and Bioactive Peptides

C-Reactive Protein (CRP) is a highly conserved protein of the innate immune system, primarily synthesized by hepatocytes in response to pro-inflammatory cytokines like Interleukin-6 (IL-6).[2][3] It exists as a pentamer (pCRP) in circulation, but can dissociate into a monomeric form (mCRP) at sites of inflammation, which exhibits potent pro-inflammatory activities.[4][5] Further degradation of CRP can yield smaller, soluble, and biologically active peptides that can paradoxically inhibit many of the pro-inflammatory and tissue-destructive potentials of immune cells like neutrophils.[4][6] One of the most studied of these fragments is the synthetic peptide CRP (174-185), which has demonstrated significant immunomodulatory, anti-tumor, and protective effects in various preclinical models.[7][8][9]

CRP (174-185) and the Modulation of Innate Immune Cells

The CRP (174-185) peptide exerts its influence by interacting with several key cells of the innate immune system, often producing a regulatory or anti-inflammatory effect that contrasts with the activities of the mCRP isoform.

Macrophage and Monocyte Regulation

CRP (174-185) has been shown to be a potent activator of monocyte and macrophage effector functions, particularly enhancing their tumoricidal activity.[10] In preclinical models of bacterial peritonitis, post-treatment with synthetic CRP (174-185) was shown to increase murine survival by augmenting the phagocytic activity of FcγRI-expressing Kupffer cells (liver-resident macrophages).[8] This led to a reduction in viable bacterial counts in the liver.[8] Furthermore, the peptide has been observed to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF-α) and IL-12, from human macrophages, while also decreasing the release of the late-phase inflammatory mediator, high-mobility group box 1 (HMGB1).[1] This suggests a mechanism for its protective effects in sepsis and endotoxin (B1171834) shock.[1] The interaction is likely mediated through Fc gamma receptors, specifically FcγRII (CD32) on macrophages.[1]

Neutrophil Activity Attenuation

Neutrophils are first responders in acute inflammation, but their excessive activation can cause significant tissue damage. CRP (174-185) plays a crucial role in tempering their response. The peptide can markedly attenuate the attachment of human neutrophils to activated endothelial cells.[11] This is achieved through a specific, activation-independent mechanism involving the rapid downregulation and shedding of L-selectin (CD62L) from the neutrophil surface, which is a key adhesion molecule for the initial tethering and rolling of neutrophils on the endothelium.[4][11]

Additionally, CRP (174-185) mimics the action of the native CRP molecule by stimulating the release of the soluble interleukin-6 receptor (sIL-6R) from neutrophils.[12][13] This shedding event can modulate IL-6 signaling pathways, which are central to the acute-phase inflammatory response.[12]

Enhancement of Natural Killer (NK) Cell Function

While suppressing pro-inflammatory cytokine release from macrophages, CRP (174-185) does not inhibit the production of Interferon-gamma (IFN-γ) from NK cells and T cells.[1] More importantly, it has been shown to upregulate the expression of perforin (B1180081) in CD56+ NK cells, thereby increasing their cytotoxic, anti-tumor activity.[1] This dual action—suppressing macrophage-derived inflammatory cytokines while boosting NK cell cytotoxicity—highlights its potential as a sophisticated immunomodulatory agent for cancer therapy.[1]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of CRP (174-185) are initiated through its interaction with cell surface receptors, leading to downstream signaling events that alter cellular function.

Figure 1: Overview of CRP (174-185) interaction with innate immune cells and resulting effects.

The primary mechanism for CRP (174-185) appears to be its interaction with Fc gamma receptors (FcγR). Studies suggest it binds to FcγRII (CD32) on macrophages to suppress cytokine production and protected mice from LPS-induced mortality in an FcγRII-dependent manner.[1] In the liver, its therapeutic effect in bacterial peritonitis was dependent on FcγRI on Kupffer cells.[8]

The shedding of L-selectin and IL-6R from neutrophils is a key mechanism for attenuating inflammation. This process appears to be mediated by the proteolytic cleavage of the extracellular portion of the receptors.[11][12] While the exact proteases involved are not fully elucidated, the process is distinct and only marginally affected by broad-spectrum metalloprotease inhibitors like TAPI, suggesting a specific pathway.[12][13]

Figure 2: Proposed mechanism for L-selectin shedding from neutrophils mediated by CRP (174-185).

Quantitative Analysis of Immunomodulatory Effects

The biological activities of CRP (174-185) have been quantified in several key studies. The tables below summarize this data.

Table 1: In Vivo Efficacy in Murine Sepsis Model

| Parameter | Model | Treatment Protocol | Dosage | Outcome | Reference |

|---|---|---|---|---|---|

| Survival | Cecal Ligation and Puncture (CLP) | Intraperitoneal injection 1h post-CLP | 10 or 20 mg/kg | Significantly increased survival vs. saline control | [8] |

| Bacterial Clearance | Cecal Ligation and Puncture (CLP) | Intraperitoneal injection 1h post-CLP | 20 mg/kg | Reduced viable bacterial counts in the liver at 24h |[8] |

Table 2: In Vitro Effects on Neutrophil Receptor Shedding

| Parameter | Cell Type | Treatment Conditions | Peptide Concentration | Outcome | Reference |

|---|---|---|---|---|---|

| sIL-6R Release | Human Neutrophils | 45 min incubation | Mimicked effect of 50 µg/mL native CRP (177.4 ± 6.5 pg/mL) | Induced significant sIL-6R release | [12] |

| Surface IL-6R Loss | Human Neutrophils | 30 min incubation | 100 µg/mL | 33 ± 6.2% reduction in surface IL-6R expression | [13] |

| L-selectin Shedding | Human Neutrophils | Not specified | Weaker than parent protein | Diminished L-selectin expression |[11] |

Table 3: In Vitro Effects on Cytokine Production

| Parameter | Cell Type | Stimulant | Peptide Effect | Reference |

|---|---|---|---|---|

| TNF-α, IL-12 | Human PBMCs / Macrophages | OK-432, CpG-ODN, LPS | Suppressed production | [1] |

| HMGB1 | Human Macrophages | Bacterial reagents | Decreased production | [1] |

| IFN-γ | Human PBMCs (NK/T cells) | Bacterial reagents | No decrease in production |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to CRP (174-185).

Peptide Synthesis and Preparation

The dodecapeptide CRP (174-185) (Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu) is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Source: For research purposes, the purified peptide is commonly purchased from commercial vendors such as Bachem (King of Prussia, PA, USA).[1][8][14]

-

Purity: Ensure peptide purity is >98% as determined by HPLC.[9]

-

Solubility: The peptide is soluble in water.[15] For stock solutions, dissolve in sterile, endotoxin-free water or saline.

-

Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[15]

In Vivo Murine Sepsis (Cecum Ligation and Puncture - CLP) Model

This protocol models polymicrobial peritonitis.[8][14]

-

Animals: Use male mice (e.g., C57BL/6), 8-12 weeks old.

-

Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).

-

Procedure:

-

Make a 1-cm midline laparotomy incision to expose the cecum.

-

Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity.

-

Puncture the cecum once or twice with a 21-gauge needle.

-

Gently squeeze the cecum to extrude a small amount of fecal material.

-

Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

-

-

Treatment: At 1 or 3 hours post-CLP, administer CRP (174-185) (10 or 20 mg/kg) or saline vehicle via intraperitoneal injection.[8][14]

-

Monitoring: Monitor mice for survival over a period of 7-10 days. For mechanistic studies, mice can be euthanized at earlier time points (e.g., 24 hours) for analysis of bacterial load or immune cell function.[8]

Figure 3: Workflow diagram for the cecal ligation and puncture (CLP) experimental model.

Phagolysosomal Activity Assay

This assay measures the ability of phagocytes to engulf and deliver pathogens to an acidified lysosome.[8]

-

Cell Isolation: Isolate liver mononuclear cells (MNCs), including Kupffer cells, from treated and control mice via collagenase digestion and Percoll gradient centrifugation.[14]

-

Reagent: Use pH-sensitive fluorescently-labeled bacteria (e.g., pHrodo™ E. coli BioParticles™), which fluoresce brightly in the acidic environment of the phagolysosome.

-

Incubation: Co-incubate isolated liver MNCs with the pHrodo-conjugated bacteria for 1 hour at 37°C. A control incubation at 4°C should be included to measure non-specific binding.[8]

-

Analysis: Analyze the cells by flow cytometry. Gate on the macrophage population (e.g., F4/80high CD11blow for Kupffer cells) and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).[8]

Cytokine Production Assay (Human PBMCs)

This protocol assesses the peptide's effect on cytokine release.[1]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate PBMCs at a density of 1-2 x 106 cells/mL in complete RPMI-1640 medium.

-

Treatment: Pre-incubate cells with various concentrations of CRP (174-185) or vehicle control for 1-2 hours.

-

Stimulation: Add a bacterial reagent stimulant, such as LPS (10 ng/mL), CpG-ODN, or heat-killed Streptococcus pyogenes (OK-432).[1]

-

Incubation: Culture the cells for 24-48 hours at 37°C, 5% CO2.

-

Analysis: Harvest the culture supernatants and measure cytokine concentrations (e.g., TNF-α, IL-12, IFN-γ, HMGB1) using specific ELISA kits.[1]

Neutrophil Adhesion and L-Selectin Shedding Assay

This protocol evaluates the peptide's effect on neutrophil-endothelial interactions.[11]

-

Cell Preparation:

-

Endothelial Cells: Culture human endothelial cells (e.g., HUVEC or coronary artery endothelial cells) to confluence in appropriate plates and activate with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours to induce adhesion molecule expression.

-

Neutrophils: Isolate human neutrophils from fresh blood using dextran (B179266) sedimentation followed by density gradient centrifugation.

-

-

Treatment: Pre-treat neutrophils with CRP (174-185) or vehicle control for 15-30 minutes at 37°C.

-

Adhesion Assay:

-

Label neutrophils with a fluorescent dye (e.g., Calcein-AM).

-

Add the treated neutrophils to the washed, activated endothelial monolayer and incubate for 30 minutes.

-

Wash away non-adherent cells gently.

-

Quantify adhesion by measuring the remaining fluorescence in a plate reader.

-

-

L-Selectin Shedding Analysis:

-

Treat neutrophils with CRP (174-185) as above.

-

Analyze L-selectin surface expression via flow cytometry using a fluorochrome-conjugated anti-L-selectin (CD62L) antibody.

-

Measure the amount of soluble L-selectin in the cell-free supernatant using a specific ELISA kit.[11]

-

Conclusion and Future Directions

The C-reactive protein fragment (174-185) is a potent immunomodulatory agent with a distinct profile of activities. It effectively suppresses key inflammatory pathways in macrophages and neutrophils while simultaneously enhancing the cytotoxic functions of NK cells. This dual functionality makes it an attractive candidate for therapeutic development, particularly for conditions characterized by excessive inflammation, such as sepsis, and for use as an adjunct in cancer immunotherapy. Future research should focus on elucidating the precise molecular interactions with Fcγ receptors, identifying the specific proteases involved in receptor shedding, and evaluating its efficacy and safety in more advanced preclinical models of inflammatory disease and oncology.

References

- 1. The Effect of Synthetic C-Reactive Protein on the In Vitro Immune Response of Human PBMCs Stimulated with Bacterial Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. C-reactive protein - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. chanrejournals.com [chanrejournals.com]

- 7. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. JCI - Prevention of In vitro neutrophil adhesion to endothelial cells through shedding of L-selectin by C-reactive protein and peptides derived from C-reactive protein. [jci.org]

- 12. researchgate.net [researchgate.net]

- 13. rupress.org [rupress.org]

- 14. The Efficacy of Posttreatment with Synthetic C-Reactive Protein in Murine Bacterial Peritonitis via Activation of FcγRI-Expressing Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

C-Reactive Protein Fragment 174-185: A Technical Guide to its Discovery, History, and Immunomodulatory Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-Reactive Protein (CRP) fragment 174-185, a dodecapeptide with the amino acid sequence Isoleucine-Tyrosine-Leucine-Glycine-Glycine-Proline-Phenylalanine-Serine-Proline-Asparagine-Valine-Leucine (IYLGGPFSPNVL), has emerged as a significant bioactive peptide with potent immunomodulatory and anti-tumor properties. First identified in the early 1990s, this fragment, derived from the full-length acute-phase protein CRP, has been shown to recapitulate and, in some instances, diverge from the functions of its parent molecule. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to CRP fragment 174-185. It includes detailed summaries of quantitative data, experimental protocols for pivotal studies, and visualizations of the proposed signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this intriguing peptide.

Discovery and History

The exploration of C-Reactive Protein (CRP) fragments began as an effort to delineate the functional domains of the intact pentameric protein. While CRP itself was discovered in 1930, the specific investigation into its constituent peptides with biological activity gained traction much later. The 174-185 fragment, also referred to in early literature as RS-83277, was one of several peptides synthesized to probe the structure-function relationships of CRP.

Early research in the late 1980s and early 1990s by researchers such as Barna, Deodhar, and their colleagues, focused on the anti-tumor properties of CRP. Their work demonstrated that CRP, particularly when encapsulated in liposomes, could activate macrophages and monocytes to become tumoricidal.[1][2][3] This led to the hypothesis that smaller, synthetic fragments of CRP might retain or even enhance this activity. The 174-185 sequence was likely selected for investigation due to its location within a region of the CRP molecule implicated in binding to Fcγ receptors (FcγR), specifically FcγRI (CD64), which are crucial for mediating immune cell responses.[4]

A pivotal 1993 study by Barna et al. was among the first to report the significant anti-tumor effects of the synthetic CRP fragment 174-185 when encapsulated in multilamellar vesicles (MLV).[5] This study demonstrated that the peptide could mimic the anti-tumor activity of the full-length CRP protein in preclinical models. Subsequent research further elucidated the immunomodulatory roles of this fragment, particularly its effects on neutrophils, including the inhibition of adhesion and the induction of ectodomain shedding of cell surface receptors like L-selectin and the Interleukin-6 receptor (IL-6R).[][7] These findings have positioned CRP fragment 174-185 as a molecule of interest for its potential therapeutic applications in oncology and inflammatory diseases.

Physicochemical Properties

The physicochemical properties of the CRP fragment 174-185 are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | IYLGGPFSPNVL | [5] |

| Full Sequence | H-Ile-Tyr-Leu-Gly-Gly-Pro-Phe-Ser-Pro-Asn-Val-Leu-OH | [5] |

| Molecular Formula | C62H93N13O16 | [8] |

| Molecular Weight | 1276.48 g/mol | [8] |

| CAS Number | 160369-86-8 | [8] |

Quantitative Data on Biological Activities

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the biological activities of CRP fragment 174-185.

Table 3.1: In Vitro Anti-Tumor and Immunomodulatory Effects

| Experimental System | Cell Type | Parameter Measured | Concentration of CRP (174-185) | Observed Effect | Reference |

| Monocyte-Mediated Cytotoxicity | Human Monocytes | Tumoricidal Activity | Not specified for fragment alone | Enhanced tumoricidal activity | [5] |

| Neutrophil Adhesion | Human Neutrophils & HCAEC | Adherence to Endothelial Cells | 200 µg/mL | Attenuated neutrophil adherence | [] |

| L-selectin Shedding | Human Neutrophils | Soluble L-selectin (sL-selectin) | 200 µg/mL | Increased sL-selectin concentration | [] |

| IL-6 Receptor Shedding | Human Neutrophils | Soluble IL-6R (sIL-6R) | 100 µg/mL | 33 ± 6.2% reduction in surface IL-6R | [7] |

| IL-6 Receptor Shedding | Human Neutrophils | sIL-6R Production | Dose-dependent increase | Stimulated sIL-6R production | [7] |

| Neutrophil Chemotaxis | Human Polymorphonuclear Neutrophils (PMNs) | Chemotaxis towards IL-8 and FMLPP | Not specified | Inhibited chemotaxis | [9] |

Table 3.2: In Vivo Anti-Tumor Effects (with MLV encapsulation)

| Tumor Model | Animal Model | Treatment | Outcome | Reference |

| Fibrosarcoma T241 Lung Metastases | C57Bl/6 Mice | MLV-encapsulated CRP (174-185) | Significant reduction in lung metastases | [5] |

| Colon Carcinoma MCA-38 Liver Metastases | C57Bl/6 Mice | MLV-encapsulated CRP (174-185) | Increased survival | [5] |

| Renca Renal Carcinoma Primary Tumor | Balb/c Mice | MLV-encapsulated CRP (174-185) | Significant reduction in primary tumor growth | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments that have been instrumental in characterizing the biological functions of CRP fragment 174-185.

Synthesis and Preparation of CRP Fragment 174-185

The peptide corresponding to amino acid residues 174-185 (IYLGGPFSPNVL) of human C-reactive protein is typically synthesized using standard solid-phase peptide synthesis techniques.[] Post-synthesis, the peptide is purified by high-performance liquid chromatography (HPLC) to a purity of >98%. The purified peptide is then lyophilized and can be stored at -20°C. For experimental use, the lyophilized peptide is reconstituted in sterile, distilled water or an appropriate buffer.

In Vitro Monocyte-Mediated Cytotoxicity Assay

This protocol is based on the methods described in early studies investigating the tumoricidal activity of CRP and its fragments.[2][3]

-

Cell Preparation:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Hypaque density gradient centrifugation.

-

Monocytes are further purified by adherence to plastic tissue culture plates.

-

Tumor target cells (e.g., human melanoma cell line) are maintained in appropriate culture medium.

-

-

Cytotoxicity Assay:

-

Adherent monocytes are incubated with various concentrations of CRP fragment 174-185 (or control peptides) for 20-44 hours to induce activation.

-

Target tumor cells are labeled with a radioactive isotope, such as tritium (B154650) ([³H]) thymidine, for a set period.

-

After the activation period, the peptide-containing medium is removed from the monocytes, and the radiolabeled target cells are added at a specific effector-to-target cell ratio.

-

The co-culture is incubated for 48-72 hours.

-

-

Measurement of Cytotoxicity:

-

At the end of the co-culture period, the amount of radioactivity released into the supernatant from lysed target cells is measured using a scintillation counter.

-

The percentage of specific cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Radioactivity released from target cells incubated with medium alone.

-

Maximum Release: Radioactivity released from target cells lysed with a detergent.

-

-

Neutrophil Adhesion Assay (Static Conditions)

This protocol describes a method to quantify neutrophil adhesion to endothelial cells under static conditions, as adapted from studies on CRP and its fragments.[]

-

Cell Preparation:

-

Human umbilical vein endothelial cells (HUVECs) or human coronary artery endothelial cells (HCAECs) are cultured to confluence in multi-well plates.

-

Endothelial cell monolayers are activated with an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time (e.g., 4 hours).

-

Human neutrophils are isolated from fresh, heparinized blood from healthy donors using a density gradient centrifugation method.

-

-

Neutrophil Labeling:

-

Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, or a radioactive isotope, like Chromium-51 (⁵¹Cr), according to the manufacturer's instructions.

-

-

Adhesion Assay:

-

Labeled neutrophils are pre-incubated with CRP fragment 174-185, control peptides, or medium alone for a defined period (e.g., 30 minutes) at 37°C.

-

The activated endothelial cell monolayers are washed to remove the inflammatory stimulus.

-

The pre-treated, labeled neutrophils are then added to the endothelial cell monolayers and incubated for a set time (e.g., 20-30 minutes) at 37°C to allow for adhesion.

-

-

Quantification of Adhesion:

-

Non-adherent neutrophils are removed by gentle washing.

-

The number of adherent neutrophils is quantified by measuring the fluorescence or radioactivity of the remaining cells in each well using a plate reader.

-

The percentage of adhesion is calculated relative to the total number of neutrophils added.

-

L-selectin and IL-6 Receptor Shedding Assay (ELISA)

This protocol outlines the procedure to measure the shedding of L-selectin and IL-6R from the surface of neutrophils, based on methods from relevant studies.[][7]

-

Neutrophil Stimulation:

-

Isolated human neutrophils are resuspended in a suitable buffer or medium.

-

The neutrophil suspension is incubated with various concentrations of CRP fragment 174-185, a positive control (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA), or a negative control (medium alone) for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Sample Collection:

-

After incubation, the cell suspension is centrifuged to pellet the neutrophils.

-

The supernatant, containing the shed soluble receptors (sL-selectin or sIL-6R), is carefully collected.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

A 96-well microplate is coated with a capture antibody specific for human L-selectin or IL-6R and incubated overnight.

-

The plate is washed and blocked to prevent non-specific binding.

-

The collected supernatants and a series of known standards for the soluble receptor are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for a different epitope on the soluble receptor is added and incubated.

-

The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Following another wash, a substrate solution (e.g., TMB) is added, and the color development is allowed to proceed.

-

The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

-

The concentration of the soluble receptor in the experimental samples is determined by interpolating their absorbance values on the standard curve.

-

Signaling Pathways and Mechanisms of Action

The biological effects of CRP fragment 174-185 are believed to be mediated primarily through its interaction with Fcγ receptors on immune cells, particularly FcγRI (CD64). This interaction initiates intracellular signaling cascades that lead to the observed cellular responses.

Proposed Signaling Pathway for L-selectin and IL-6R Shedding

Studies suggest that the 174-185 fragment, located within the C1q/FcγRI binding motif of CRP, induces the shedding of L-selectin and IL-6R from neutrophils.[4][10] While the complete signaling pathway is not yet fully elucidated, a plausible mechanism involves the activation of a metalloproteinase responsible for the cleavage of the extracellular domains of these receptors. The binding of CRP fragment 174-185 to FcγRI likely triggers a signaling cascade that leads to the activation of this "sheddase."

Experimental Workflow for Investigating Receptor Shedding

The following diagram illustrates a typical experimental workflow for studying the effect of CRP fragment 174-185 on the shedding of neutrophil surface receptors.

Future Directions and Therapeutic Potential

The unique biological activities of C-Reactive Protein fragment 174-185 present several exciting avenues for future research and therapeutic development. Its ability to enhance the tumoricidal activity of monocytes and macrophages, particularly when delivered in a targeted manner, suggests potential applications in cancer immunotherapy. Further investigation into optimizing delivery systems, such as liposomes or nanoparticles, could enhance its efficacy and reduce potential off-target effects.

In the realm of inflammatory diseases, the fragment's capacity to inhibit neutrophil adhesion and promote the shedding of pro-inflammatory receptors highlights its potential as an anti-inflammatory agent. This could be particularly relevant in conditions characterized by excessive neutrophil infiltration and activation.

Key areas for future research include:

-

Elucidation of the complete signaling pathway: A detailed understanding of the intracellular signaling events following the binding of the 174-185 fragment to FcγRI is crucial for targeted drug development.

-

In vivo efficacy and safety studies: Comprehensive preclinical studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of CRP fragment 174-185 in various disease models.

-

Structure-activity relationship studies: Further modifications of the peptide sequence could lead to the development of analogs with enhanced potency, stability, and specificity.

References

- 1. Frontiers | β2 Integrin Signaling Cascade in Neutrophils: More Than a Single Function [frontiersin.org]

- 2. EP2218727A1 - Modulation of C-reactive protein expression - Google Patents [patents.google.com]

- 3. Activation of human monocyte tumoricidal activity by C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shedding of Endogenous Interleukin-6 Receptor (IL-6R) Is Governed by A Disintegrin and Metalloproteinase (ADAM) Proteases while a Full-length IL-6R Isoform Localizes to Circulating Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-Reactive Protein (CRP) (174-185) peptide [novoprolabs.com]

- 7. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C-Reactive Protein Fragment (174-185)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the C-Reactive Protein (CRP) fragment spanning amino acids 174-185. The information presented herein is intended to support research and development efforts in immunology, inflammation, and drug discovery.

Core Structural and Physicochemical Properties

The C-Reactive Protein fragment 174-185, hereafter referred to as CRP(174-185), is a dodecapeptide with significant biological activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | Isoleucine-Tyrosine-Leucine-Glycine-Glycine-Proline-Phenylalanine-Serine-Proline-Asparagine-Valine-Leucine (IYLGGPFSPNVL) | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆₂H₉₃N₁₃O₁₆ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | ~1276.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 160369-86-8 | --INVALID-LINK-- |

| Purity | ≥95% (typically available commercially) | --INVALID-LINK-- |

| Appearance | Lyophilized powder | --INVALID-LINK-- |

Biological Functions and Mechanisms of Action

CRP(174-185) is a biologically active peptide derived from the full-length C-Reactive Protein, an acute-phase reactant. This fragment exhibits a range of immunomodulatory functions, primarily impacting neutrophil activity.

Inhibition of Neutrophil Chemotaxis

CRP(174-185) has been shown to inhibit the directed migration of neutrophils (chemotaxis) in response to various chemoattractants, including interleukin-8 (IL-8) and N-formylmethionyl-leucyl-phenylalanine (fMLP).[1] This inhibitory effect suggests a role for CRP(174-185) in regulating leukocyte infiltration at sites of inflammation.[1]

Induction of L-selectin Shedding

The peptide promotes the shedding of L-selectin (CD62L) from the surface of neutrophils.[2] L-selectin is a cell adhesion molecule crucial for the initial tethering and rolling of neutrophils on the endothelium. Its shedding impairs the ability of neutrophils to adhere to the blood vessel wall, thereby reducing their extravasation into inflamed tissues.

Stimulation of Soluble Interleukin-6 Receptor (sIL-6R) Production

CRP(174-185) stimulates the production of the soluble form of the Interleukin-6 receptor (sIL-6R) by neutrophils.[2][3] This is achieved through the proteolytic shedding of the membrane-bound IL-6 receptor.[2] The release of sIL-6R can have complex effects on IL-6 signaling, a key pathway in inflammation.

Enhancement of Monocyte and Macrophage Tumoricidal Activity

In the context of oncology, CRP and its fragment (174-185) have been found to enhance the cancer-killing effects of human monocytes and macrophages in vitro.[2] This suggests its potential as a biological response modifier in cancer therapy.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of CRP(174-185).

Effect on IL-6 Receptor Expression and sIL-6R Production

| Parameter | Concentration of CRP(174-185) | Observed Effect | Reference |

| Reduction in IL-6R Surface Expression on Neutrophils | 100 µg/mL | 33 ± 6.2% reduction | [2][3] |

| sIL-6R Production by Neutrophils | 1 µg/mL | ~40 pg/mL | [3] |

| 10 µg/mL | ~70 pg/mL | [3] | |

| 50 µg/mL | ~120 pg/mL | [3] | |

| 100 µg/mL | ~150 pg/mL | [3] |

Note: The basal level of sIL-6R in the control group was approximately 30 pg/mL.

Experimental Protocols

Detailed methodologies for key experiments involving CRP(174-185) are outlined below.

Synthesis and Purification of CRP(174-185)

A standard protocol for the synthesis and purification of CRP(174-185) typically involves:

-

Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially according to the IYLGGPFSPNVL sequence.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

-

Quality Control: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to determine its purity.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the effect of CRP(174-185) on the directional migration of neutrophils.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a chemoattractant solution (e.g., IL-8 or fMLP) at a concentration known to induce neutrophil migration. The upper chamber contains the isolated neutrophils, which have been pre-incubated with different concentrations of CRP(174-185) or a vehicle control.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (typically 30-90 minutes).

-

Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence intensity.

-

Data Analysis: The percentage of chemotaxis inhibition is calculated by comparing the number of migrated cells in the presence of CRP(174-185) to the number of migrated cells in the control group.

L-selectin Shedding Assay (Flow Cytometry)

This assay measures the CRP(174-185)-induced shedding of L-selectin from the neutrophil surface.

-

Neutrophil Treatment: Isolated human neutrophils are incubated with various concentrations of CRP(174-185) or a control solution for a specified time at 37°C.

-

Staining: The treated neutrophils are then stained with a fluorescently labeled antibody specific for L-selectin (CD62L).

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. A decrease in the mean fluorescence intensity indicates a reduction in the amount of L-selectin on the cell surface, which is indicative of shedding.

-

Data Analysis: The percentage of L-selectin positive cells or the mean fluorescence intensity is compared between the CRP(174-185)-treated groups and the control group to quantify the extent of shedding.

sIL-6R Production Assay (ELISA)

This assay quantifies the amount of soluble IL-6 receptor released by neutrophils upon stimulation with CRP(174-185).

-

Neutrophil Stimulation: Isolated human neutrophils are incubated in a culture medium with different concentrations of CRP(174-185) for a defined period (e.g., 45 minutes) at 37°C and 5% CO₂.[3]

-

Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant, which contains the secreted sIL-6R, is collected.

-

ELISA: The concentration of sIL-6R in the collected supernatants is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human sIL-6R. The assay is performed according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using known concentrations of recombinant sIL-6R. The concentration of sIL-6R in the experimental samples is then determined by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by CRP(174-185) and the workflows of the key experimental protocols.

Signaling Pathway of CRP(174-185) in Neutrophils

Experimental Workflow for Neutrophil Chemotaxis Assay

Experimental Workflow for L-selectin Shedding Assay

Experimental Workflow for sIL-6R Production Assay

References

- 1. Effect of human C-reactive protein on chemokine and chemotactic factor-induced neutrophil chemotaxis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

C-Reactive Protein Peptide (174-185): Interaction with Macrophage Receptors and Downstream Signaling – A Technical Guide

Abstract

C-Reactive Protein (CRP) is a cardinal acute-phase reactant whose fragments can possess distinct biological activities. This technical guide provides an in-depth examination of the interaction between a specific synthetic dodecapeptide of CRP, residues 174-185, and its receptors on macrophages. Emerging evidence indicates that this peptide modulates immune responses, primarily through macrophage activation.[1][2] The primary receptor implicated in this interaction is the Fc gamma Receptor I (FcγRI or CD64), with the peptide sequence residing within a key binding motif.[3][4] Engagement of this receptor initiates downstream signaling cascades, notably involving the JNK, ERK, and PI3K/Akt pathways, leading to macrophage polarization towards a pro-inflammatory M1 phenotype and enhanced effector functions such as phagocytosis and cytokine production.[5][6][7] This document details the current understanding of these interactions, presents available quantitative data, outlines key experimental protocols for investigation, and provides visual diagrams of the associated signaling pathways and workflows.

Introduction

C-Reactive Protein (CRP)

C-Reactive Protein (CRP) is a highly conserved pentameric protein synthesized predominantly by the liver in response to pro-inflammatory cytokines, particularly IL-6.[8][9] It functions as a pattern recognition receptor, binding to phosphocholine (B91661) on pathogens and damaged cells, thereby activating the complement system and facilitating phagocytosis.[1][8] While traditionally viewed as a passive inflammatory marker, different isoforms (pentameric, monomeric) and proteolytic fragments of CRP are now understood to be biologically active molecules with distinct, and sometimes opposing, functions.[6][10][11]

The Bioactive Peptide: CRP (174-185)

The C-reactive protein fragment 174-185 is a synthetic peptide derived from a region of the full CRP molecule.[1] This specific dodecapeptide has been shown to be a potent modulator of immune cell function, particularly that of macrophages and monocytes.[2][12] Studies have demonstrated its capacity to enhance the tumoricidal activity of these cells and to activate controlled, beneficial inflammatory responses in models of septic acute kidney injury.[2][12][13][14] Unlike some other CRP fragments, peptide 174-185 appears to mediate specific pro-inflammatory and activation signals.[4][15]

Macrophage Receptors for CRP and its Fragments

Overview of Candidate Receptors

The various forms of CRP interact with a range of cellular receptors, with Fc gamma receptors (FcγRs) being the most prominently cited on phagocytic cells like macrophages.[3] While the native pentameric CRP (pCRP) primarily binds to FcγRIIa (CD32), the monomeric form (mCRP) shows affinity for other receptors, including FcγRIII (CD16).[10][11] The specific interaction of peptide fragments is dependent on which receptor-binding motifs they contain.

Fc Gamma Receptor I (FcγRI / CD64): The Primary Interaction Site

Evidence strongly suggests that the region encompassing amino acids 174-185 is critical for binding to FcγRI (CD64).[4] Studies using synthetic peptides have shown that fragments 174-185 and 201-206, but not others like 77-82, can mimic the effects of native CRP in stimulating cellular responses known to be mediated through a C1q/FcγRI binding motif.[4][15] Research on macrophage-like cell lines that express high levels of FcγRI and FcγRII demonstrated that CRP binding was almost completely abolished by blocking FcγRI, but not FcγRII, confirming FcγRI as the predominant receptor in that context.[3][16]

Other Potential Receptors

While FcγRI is the primary candidate for peptide 174-185, it is noteworthy that full-length CRP can also interact with other macrophage receptors, including the Receptor for Advanced Glycation End Products (RAGE), lectin-like oxidized LDL receptor (LOX-1), and Toll-like receptor 4 (TLR4).[9][11][17] CRP has been shown to upregulate the expression of RAGE and its inflammatory ligand EN-RAGE in monocytic cells, suggesting a potential, albeit likely indirect, role in amplifying inflammatory signals.[17]

Quantitative Interaction Data

Quantitative binding data for the specific CRP (174-185) peptide with macrophage receptors is not extensively detailed in the available literature. However, studies on the interaction of the full-length fluorescently labeled CRP with a macrophage-like cell line (Mono Mac 6) provide a valuable reference point for the affinity to its primary receptor, FcγRI.

| Ligand | Receptor | Cell Type | Method | Dissociation Constant (K_D) | Citation(s) |

| Full-Length CRP | FcγR (predominantly FcγRI) | Mono Mac 6 | Confocal Live-Cell Imaging | (6.6 ± 1.5) µM | [3][16] |

Signaling Pathways and Cellular Responses

Binding of CRP (174-185) to macrophage receptors, particularly FcγRI, triggers intracellular signaling cascades that culminate in distinct cellular functions, including activation, polarization, and effector responses.

Macrophage Activation and Polarization

A key consequence of CRP-receptor interaction is the polarization of macrophages towards the classically activated, pro-inflammatory M1 phenotype. Monomeric CRP, which exposes the peptide region of interest, promotes this differentiation, contributing to the metabolic reprogramming necessary for M1 effector functions.[5] This polarization is characterized by the increased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] Furthermore, CRP (174-185) treatment can augment phagocytic reactive oxygen species (ROS) production, a critical mechanism for bacterial clearance.[2][14]

Key Signaling Cascades

-

JNK Pathway: Monomeric CRP has been shown to activate the JNK signaling pathway by phosphorylating it at Thr183/Tyr185 sites. This activation is a required step for polarizing macrophages toward the M1 sub-phenotype.[7]

-

ERK and PI3K/Akt Pathways: While most clearly demonstrated in neutrophils, the binding of monomeric CRP to Fc receptors (specifically CD16) evokes concurrent activation of the ERK and PI3K/Akt signaling pathways.[6] These pathways are crucial for cell survival and are linked to the inhibition of caspase-3, thereby delaying apoptosis.[6] Given the conservation of these pathways, a similar mechanism is plausible in macrophages following FcγR engagement.

Signaling Pathway Diagrams

Experimental Protocols

Investigating the interaction between CRP (174-185) and macrophage receptors requires a combination of binding, signaling, and functional assays.

Ligand-Receptor Binding Assays

This method can determine the binding affinity between the peptide and its receptor.[18]

-

Plate Coating: Coat a high-binding 96-well ELISA plate with recombinant FcγRI protein overnight at 4°C in a carbonate coating buffer.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.

-

Peptide Incubation: Add serial dilutions of biotinylated CRP (174-185) peptide to the wells and incubate for 2 hours at room temperature.

-

Detection: After washing, add Streptavidin-HRP conjugate and incubate for 1 hour.

-

Substrate Addition: After a final wash, add a TMB substrate solution. Stop the reaction with 2N H₂SO₄.

-

Readout: Measure the absorbance at 450 nm. The dissociation constant (K_D) can be calculated by fitting the data to a one-site binding model.

This protocol verifies the interaction within a cellular context.[19]

-

Cell Culture & Lysis: Culture macrophages (e.g., THP-1 differentiated cells) and stimulate with CRP (174-185). Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FcγRI antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to capture the antibody-receptor-peptide complex.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluate using Western blotting with an antibody against CRP or a tag on the peptide (e.g., biotin).

Analysis of Downstream Signaling

-

Cell Stimulation: Starve macrophages overnight and then stimulate with CRP (174-185) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Immediately lyse the cells in RIPA buffer with inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated kinases (e.g., anti-p-JNK, anti-p-ERK) and total kinases overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. CAS 160369-86-8: C-reactive protein fragment 174-185 [cymitquimica.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Frontiers | Redefining CRP in tissue injury and repair: more than an acute pro-inflammatory mediator [frontiersin.org]

- 6. Loss of pentameric symmetry of C-reactive protein is associated with delayed apoptosis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. C-Reactive protein (crp) (174-185) | 160369-86-8 | KGA36986 [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. chanrejournals.com [chanrejournals.com]

- 11. C-Reactive Protein: Pathophysiology, Diagnosis, False Test Results and a Novel Diagnostic Algorithm for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-Reactive Protein (CRP) 174-185 | 160369-86-8 | MOLNOVA [molnova.com]

- 13. Frontiers | C-Reactive Protein and Cancer: Interpreting the Differential Bioactivities of Its Pentameric and Monomeric, Modified Isoforms [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. C-reactive Protein: A Physiological Activator of Interleukin 6 Receptor Shedding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C-reactive protein specifically binds to Fcgamma receptor type I on a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C-reactive protein (CRP) up-regulates expression of receptor for advanced glycation end products (RAGE) and its inflammatory ligand EN-RAGE in THP-1 cells: inhibitory effects of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

Role of CRP (174-185) in inflammatory signaling pathways

An In-depth Technical Guide on the Role of CRP (174-185) in Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-reactive protein (CRP) is a cardinal acute-phase reactant widely utilized as a clinical biomarker for inflammation. Beyond its diagnostic utility, proteolytic cleavage of CRP at inflammatory sites can generate biologically active peptides. This technical guide focuses on the specific CRP-derived peptide encompassing amino acid residues 174-185 (sequence: IYLGGPFSPNVL). This dodecapeptide has been demonstrated to be a significant modulator of inflammatory responses, particularly through its effects on neutrophils and macrophages. This document provides a comprehensive overview of the known signaling pathways influenced by CRP (174-185), detailed experimental protocols for studying its activity, and a summary of quantitative data from key studies.

Introduction

Native pentameric C-reactive protein (pCRP) can undergo conformational changes or proteolytic cleavage under inflammatory conditions, yielding monomeric CRP (mCRP) and various peptide fragments.[1][2] These derivatives often exhibit distinct biological activities compared to the parent molecule. The peptide CRP (174-185) has emerged as a key fragment with potent immunomodulatory functions, primarily characterized by its ability to inhibit neutrophil chemotaxis while activating macrophages.[2][3] Understanding the precise mechanisms and signaling pathways engaged by this peptide is crucial for developing novel therapeutic strategies targeting inflammatory and autoimmune diseases, as well as cancer.[2][3][4]

Core Signaling Pathways Modulated by CRP (174-185)

The peptide CRP (174-185) exerts its influence on inflammatory cells by modulating several key signaling pathways. Its primary effects are centered on the regulation of leukocyte migration and activation.

Inhibition of Neutrophil Chemotaxis

CRP (174-185) has been shown to inhibit the chemotactic response of neutrophils (also known as polymorphonuclear leukocytes, PMNs) towards various chemoattractants like interleukin-8 (IL-8) and the bacterial peptide FMLP.[5][6] While the exact receptor for CRP (174-185) on neutrophils is not fully elucidated, its downstream effects appear to interfere with the signaling cascade that governs cell migration. This inhibitory action suggests a role for the peptide in limiting excessive neutrophil infiltration at inflammatory sites, thereby preventing further tissue damage.[7][8]

Induction of L-Selectin and IL-6R Shedding